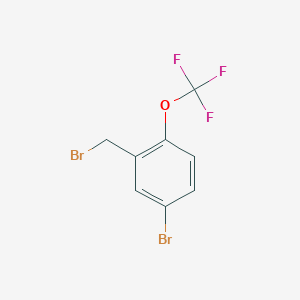

5-Bromo-2-(trifluoromethoxy)benzyl Bromide

Übersicht

Beschreibung

5-Bromo-2-(trifluoromethoxy)benzyl bromide: is an organic compound with the molecular formula C8H5Br2F3O and a molecular weight of 333.93 g/mol . It is characterized by the presence of bromine and trifluoromethoxy groups attached to a benzyl bromide core. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethoxy)benzyl bromide typically involves the bromination of 2-(trifluoromethoxy)benzyl alcohol. One common method includes the use of phosphorus tribromide (PBr3) as a brominating agent. The reaction is carried out in an ether solvent at low temperatures (0°C) to control the reaction rate and prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, solvent choice, and reaction time to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: Reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases such as potassium carbonate (K2CO3).

Major Products:

Nucleophilic Substitution: Products include substituted benzyl derivatives depending on the nucleophile used.

Suzuki-Miyaura Coupling: Products are biaryl compounds formed by the coupling of the benzyl bromide with boronic acids.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(trifluoromethoxy)benzyl Bromide: Comprehensive Applications Overview

This compound demonstrates remarkable versatility across multiple scientific and industrial domains. The following comprehensive analysis explores its critical applications based on verified research sources.

Chemical Synthesis

This compound serves as a critical building block in organic synthesis, particularly for:

- Preparation of complex molecular structures

- Synthesis of pharmaceutically active compounds

- Development of advanced organic intermediates

Pharmaceutical Research

The compound plays a pivotal role in pharmaceutical development through:

- Drug Intermediate Synthesis : Enables creation of novel pharmaceutical molecules

- Biomolecule Modification : Facilitates research into biological process manipulation

- Active Pharmaceutical Ingredient (API) Production : Serves as a key synthetic intermediate

Industrial Applications

| Domain | Specific Applications |

|---|---|

| Agrochemicals | Synthesis of specialized agricultural chemicals |

| Materials Science | Production of advanced functional materials |

| Electronic Devices | Potential use in electronic component development |

| Chemical Intermediates | Critical precursor in complex organic synthesis |

Biological Research

The compound demonstrates significant potential in:

- Bioactive Molecule Synthesis : Enables creation of novel biological research tools

- Molecular Probe Development : Supports advanced biological investigation techniques

Primary Reaction Types

- Nucleophilic Substitution : Chloride displacement by various nucleophiles

- Oxidation : Conversion to benzaldehyde or benzoic acid derivatives

- Reduction : Structural transformation capabilities

Reaction Conditions

- Typical Solvents : Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

- Common Reagents :

- Sodium azide

- Potassium thiolate

- Primary/secondary amines

- Oxidizing agents (KMnO4, CrO3)

- Reducing agents (LiAlH4, hydrogen with palladium catalyst)

Unique Chemical Characteristics

The compound's distinctive features include:

- Presence of bromine and trifluoromethoxy groups

- Enhanced electronic and steric properties

- High reactivity in organic transformations

Molecular Formula : C8H5BrClF3O

CAS Number : 1393442-60-8 / 685126-87-8

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(trifluoromethoxy)benzyl bromide involves its reactivity as an electrophile. The bromine atoms attached to the benzyl group are susceptible to nucleophilic attack, leading to substitution reactions. The trifluoromethoxy group enhances the electrophilicity of the benzyl carbon, making it more reactive towards nucleophiles .

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-5-(trifluoromethoxy)benzyl bromide

- 4-Bromo-2-(trifluoromethoxy)benzyl bromide

- 5-Bromo-2-fluorobenzotrifluoride

Comparison: 5-Bromo-2-(trifluoromethoxy)benzyl bromide is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct reactivity and properties. Compared to its analogs, it offers a balance of electrophilicity and stability, making it a versatile reagent in organic synthesis .

Biologische Aktivität

5-Bromo-2-(trifluoromethoxy)benzyl bromide is a synthetic organic compound with significant biological activity. It is characterized by the presence of a bromine atom and a trifluoromethoxy group, which contribute to its chemical properties and potential applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 685126-87-8

- Molecular Weight : 292.99 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.

Enzyme Inhibition

Research indicates that compounds with trifluoromethyl groups can significantly enhance enzyme inhibition. For instance, the presence of the trifluoromethoxy group in related compounds has been shown to increase potency against certain enzymes by modifying their binding affinity and catalytic activity .

Biological Activity Overview

Case Studies

-

Antitumor Efficacy

A study investigating the compound's antitumor properties revealed that it effectively inhibited tumor growth in xenograft models. The compound was metabolically stable in liver microsomes and displayed significant anti-tumor activity, suggesting its potential as a therapeutic agent against cancer . -

Enzyme Interaction

In vitro experiments demonstrated that this compound could inhibit specific enzymes involved in cancer metabolism. The mechanism involved binding to the active site of these enzymes, thereby preventing substrate interaction and subsequent catalysis. This feature is crucial for developing targeted therapies against cancer cells . -

Selective Toxicity

The compound has shown selective toxicity towards cancer cells harboring mutant NRAS genes while sparing normal cells. This selective lethality was quantified using cell viability assays, where mutant NRAS cell lines exhibited significantly reduced viability upon treatment compared to wild-type cell lines .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzyl bromides. The incorporation of trifluoromethoxy groups has been linked to improved pharmacological profiles, including increased potency and selectivity for biological targets.

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-bromo-2-(bromomethyl)-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLDIGBRVPBGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CBr)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101225967 | |

| Record name | 4-Bromo-2-(bromomethyl)-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101225967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685126-87-8 | |

| Record name | 4-Bromo-2-(bromomethyl)-1-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685126-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(bromomethyl)-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101225967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.